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molecular formula C10H7F6NO2 B8695137 2-[3,5-Bis(trifluoromethyl)phenoxy]acetamide

2-[3,5-Bis(trifluoromethyl)phenoxy]acetamide

Cat. No. B8695137
M. Wt: 287.16 g/mol
InChI Key: MKKVSRBOJJBGDN-UHFFFAOYSA-N
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Patent
US04416687

Procedure details

To a stirred solution containing 5 g (0.022 mole) of 3,5-ditrifluoromethylphenol, 1.6 g (0.024 mole) of 85% potassium hydroxide, 10 ml of water and 200 ml of acetone, 0.024 mole of chloroacetamide was added in one portion. The stirred reaction mixture was heated at 56°-60° C. for 22 hours. After cooling to 0° C., 600 g of ice water was added and stirring continued at 0°-10° C. for 30 minutes. The resulting solid was collected by filtration, washed with water until neutral to litmus and air dried at 25°-30° C. A product with a melting point of 139°-141° C. (determined after recrystallization from 6:1 mixture of heptane and isopropyl alcohol) was obtained with a 32% yield.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.024 mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
600 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([C:7]([F:10])([F:9])[F:8])=[CH:5][C:4]([OH:11])=[CH:3][C:2]=1[C:12]([F:15])([F:14])[F:13].[OH-].[K+].O.Cl[CH2:20][C:21]([NH2:23])=[O:22]>CC(C)=O>[F:15][C:12]([F:13])([F:14])[C:2]1[CH:3]=[C:4]([CH:5]=[C:6]([C:7]([F:9])([F:8])[F:10])[CH:1]=1)[O:11][CH2:20][C:21]([NH2:23])=[O:22] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1=C(C=C(C=C1C(F)(F)F)O)C(F)(F)F
Name
Quantity
1.6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
0.024 mol
Type
reactant
Smiles
ClCC(=O)N
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
ice water
Quantity
600 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in one portion
CUSTOM
Type
CUSTOM
Details
The stirred reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated at 56°-60° C. for 22 hours
Duration
22 h
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with water until neutral to litmus and air
CUSTOM
Type
CUSTOM
Details
dried at 25°-30° C
CUSTOM
Type
CUSTOM
Details
A product with a melting point of 139°-141° C. (determined after recrystallization from 6:1 mixture of heptane and isopropyl alcohol)
CUSTOM
Type
CUSTOM
Details
was obtained with a 32% yield

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
FC(C=1C=C(OCC(=O)N)C=C(C1)C(F)(F)F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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